molecular formula C13H17N3O4 B11951346 Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate CAS No. 882865-01-2

Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate

Cat. No.: B11951346
CAS No.: 882865-01-2
M. Wt: 279.29 g/mol
InChI Key: DQSOLQWOBDKREY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate typically involves the reaction of 5-(2-methoxyethoxy)-1H-benzimidazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2-methoxyethoxy)-1H-benzimidazol-2-ylcarbamate is unique due to its specific ethoxy and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility and ability to interact with molecular targets compared to other benzimidazole derivatives .

Properties

CAS No.

882865-01-2

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl N-[6-(2-methoxyethoxy)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C13H17N3O4/c1-3-19-13(17)16-12-14-10-5-4-9(8-11(10)15-12)20-7-6-18-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16,17)

InChI Key

DQSOLQWOBDKREY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCCOC

Origin of Product

United States

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